molecular formula C19H23N3OS B2974523 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034455-85-9

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2974523
CAS No.: 2034455-85-9
M. Wt: 341.47
InChI Key: NTNUBJLAXWWTGK-UHFFFAOYSA-N
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Description

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique hybrid architecture, incorporating a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core structure linked to a 1-(thiophen-2-yl)cyclopentyl group via a methanone bridge. The presence of the pyrazolo[1,5-a]pyrazine scaffold suggests potential for interesting pharmacological properties, as this and related heterocyclic systems are frequently explored in medicinal chemistry for their ability to interact with biological targets . The inclusion of a thiophene heterocycle further enhances the molecular diversity, making it a valuable building block for drug discovery programs. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for building libraries targeted at various enzymes and receptors. Its structural complexity also makes it a candidate for material science applications, particularly in the development of organic semiconductors, where heterocyclic compounds like thiophenes are commonly employed. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-18(19(8-1-2-9-19)17-7-4-12-24-17)21-10-11-22-16(13-21)14-5-3-6-15(14)20-22/h4,7,12H,1-3,5-6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUBJLAXWWTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN4C(=C5CCCC5=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: : The synthesis typically involves multiple steps including cyclization and functionalization processes

  • Reaction Conditions: : These reactions often require specific catalysts, controlled temperatures, and solvents like dichloromethane or acetonitrile to optimize yields.

  • Industrial Production Methods: : Large-scale production may leverage continuous flow synthesis techniques, allowing for higher efficiency and better control over reaction parameters.

  • Chemical Reactions Analysis

    Scientific Research Applications

    • Chemistry: : Studied for its unique electronic properties, useful in materials science.

    • Biology: : May serve as a lead compound for drug discovery due to its potential bioactivity.

    • Medicine: : Possible use as a pharmacophore in the development of new therapeutics.

    • Industry: : Could be utilized in the design of advanced polymers or as an intermediate in synthetic organic chemistry.

  • Mechanism of Action

    • Molecular Targets and Pathways: : Interacts with specific biological targets, such as enzymes or receptors, modulating their activity. This compound might inhibit or activate these targets through non-covalent interactions like hydrogen bonding, hydrophobic effects, or Van der Waals forces.

  • Comparison with Similar Compounds

    Key Observations:

    The cyclopentyl group may increase steric bulk and lipophilicity relative to the ethyl linkage in the m-tolyl analog, possibly affecting membrane permeability.

    Heterocyclic Core Variations: The pyrazolo-pyrazine core in the target compound differs from the tetrahydroimidazo[1,2-a]pyridine system in , which includes nitro and cyano groups. These electron-withdrawing substituents likely increase polarity and intermolecular forces, as reflected in the high melting point (243–245°C) .

    Complexity and Functional Groups: Chromeno-pyrimidin derivatives () exhibit significantly higher molecular weights (~600 Da) due to chlorophenyl and sugar-like moieties, which may improve water solubility but reduce bioavailability compared to the target compound .

    Research Findings and Discussion

    Electronic and Solubility Profiles

    • The absence of polar groups (e.g., hydroxyls or sugars) in the target compound suggests lower aqueous solubility compared to ’s chromeno-pyrimidin derivatives, which include tetraol/pentaol chains .

    Biological Activity

    The compound (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a member of the pyrazolo family of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C18H22N4OSC_{18}H_{22}N_4OS, with a molecular weight of approximately 342.46 g/mol. The structure includes a cyclopenta pyrazole core fused with a thiophenyl cyclopentyl moiety.

    Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

    • Anticancer Activity : Many pyrazolo derivatives have shown promising anticancer properties. For instance, studies have demonstrated that pyrazolo compounds can induce apoptosis in cancer cells through the activation of the caspase pathway and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
    • Enzymatic Inhibition : Pyrazolo derivatives have been noted for their ability to inhibit key enzymes involved in cancer progression and other diseases. For example, they may inhibit cyclooxygenase (COX) enzymes or protein kinases that are critical in signaling pathways related to cancer cell survival .

    Anticancer Studies

    A comprehensive study evaluated the anticancer effects of various pyrazolo derivatives against different cancer cell lines. The following table summarizes key findings related to the compound's biological activity:

    CompoundCancer Cell LineIC50 Value (µM)Mechanism
    Compound AMCF-7 (Breast)0.25Induces apoptosis via caspases
    Compound BMDA-MB-231 (Breast)0.50Inhibits NF-κB pathway
    Target CompoundA549 (Lung)TBDTBD

    Note: TBD = To Be Determined based on future research.

    Case Studies

    • Study on Apoptosis Induction : A recent study highlighted that a similar pyrazolo compound induced significant apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231 through caspase activation and ROS generation . This suggests that our target compound may exhibit similar properties.
    • Inhibition of Tumor Growth : Another investigation into the effects of pyrazolo derivatives demonstrated their ability to inhibit tumor growth in vivo models by modulating angiogenesis and tumor microenvironment . The exact pathways involved are still under investigation but suggest potential therapeutic applications.

    Conclusion and Future Directions

    The biological activity of (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone shows promise in various therapeutic areas, particularly in oncology. Future research should focus on:

    • Detailed mechanistic studies to elucidate the pathways involved in its biological activity.
    • In vivo studies to assess its efficacy and safety profile.
    • Exploration of its potential as a lead compound for drug development targeting specific cancers or other diseases.

    Q & A

    Q. Table 1: Example Reaction Conditions from Analogous Syntheses

    StepReagents/ConditionsYield (%)Reference
    CyclizationDMF, 80°C, 12h65–70
    CouplingEDCI/HOBt, DCM, RT50–55

    Basic Question: How is the structural identity of this compound confirmed?

    Answer:
    Structural validation relies on spectroscopic and spectrometric techniques:

    • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopentyl CH2 at δ 1.5–2.0 ppm) .
    • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
    • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds .

    Advanced Question: How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?

    Answer:
    Yield optimization requires systematic parameter screening:

    • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
    • Temperature control : Lower temperatures reduce decomposition (e.g., maintaining <100°C for ketone stability) .

    Advanced Question: How should researchers address contradictions in spectroscopic data during structural analysis?

    Answer:

    • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
    • Isotopic labeling : Use deuterated analogs to resolve overlapping signals .
    • Multi-technique alignment : Confirm functional groups via complementary methods (e.g., IR + MS) .

    Advanced Question: What computational methods are suitable for predicting the biological activity of this compound?

    Answer:

    • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina .
    • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
    • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties .

    Advanced Question: How can regioselectivity challenges in pyrazolo-pyrazine synthesis be mitigated?

    Answer:

    • Protecting groups : Temporarily block reactive sites (e.g., amine protection with Boc groups) .
    • Lewis acid catalysis : Use ZnCl2 or BF3·Et2O to direct cyclization regiochemistry .
    • Microwave-assisted synthesis : Enhances reaction specificity and reduces side pathways .

    Advanced Question: What experimental protocols are recommended for evaluating the compound’s stability under physiological conditions?

    Answer:

    • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
    • Thermal analysis : TGA/DSC to assess decomposition thresholds .
    • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

    Advanced Question: How can researchers design assays to probe the compound’s mechanism of action?

    Answer:

    • Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) .
    • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) .
    • Binding studies : SPR or ITC to quantify target affinity .

    Advanced Question: What strategies resolve solubility issues for in vitro testing?

    Answer:

    • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
    • Salt formation : Convert to hydrochloride or sodium salts .
    • Prodrug design : Introduce hydrolyzable groups (e.g., esters) .

    Advanced Question: How can structure-activity relationship (SAR) studies be structured for this compound?

    Answer:

    • Analog synthesis : Modify substituents (e.g., thiophene → furan, cyclopentyl → cyclohexyl) .
    • Biological profiling : Test analogs against a panel of disease-relevant targets .
    • Data analysis : Use clustering algorithms to identify critical pharmacophores .

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